Quanolirone II
Description
Quanolirone II is a quinolinone derivative, a class of heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. Quinolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For instance, Michelini et al. This compound likely shares these features, given its structural similarity to other quinolinones.
Properties
Molecular Formula |
C31H32O10 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
1,6,10-trihydroxy-2-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |
InChI |
InChI=1S/C31H32O10/c1-12-8-18-17(21(33)9-12)10-19-26(30(18)37)29(36)16-5-4-15(28(35)25(16)31(19)38)22-11-23(27(34)14(3)39-22)41-24-7-6-20(32)13(2)40-24/h4-5,8-10,13-14,20,22-24,27,32-35,37H,6-7,11H2,1-3H3 |
InChI Key |
QNOJERQXICDFKV-UHFFFAOYSA-N |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)O |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)O |
Synonyms |
quanolirone II |
Origin of Product |
United States |
Comparison with Similar Compounds
Quanolirone II belongs to the quinolinone family, which includes compounds such as 4(1H)-quinolinone, heterocycle-fused quinolinones, and boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid). Below is a detailed comparison based on structural, synthetic, and functional properties.
Structural Comparison
Key Insights :
- This compound’s bicyclic structure likely enhances its binding affinity to biological targets compared to simpler monocyclic quinolinones .
- Boronic acid derivatives exhibit higher bioavailability due to improved solubility and membrane permeability, as seen in (3-Bromo-5-chlorophenyl)boronic acid (Log S = -2.99, solubility = 0.24 mg/mL) .
Key Insights :
- This compound’s synthesis likely requires transition-metal catalysts, similar to boronic acid derivatives, but with higher complexity due to its bicyclic system .
- 4(1H)-quinolinone synthesis is more straightforward but yields less pharmacologically versatile structures.
Key Insights :
Q & A
Q. How can systematic reviews optimize evidence synthesis for this compound’s mechanism of action?
- Methodological Answer : Follow PRISMA guidelines to screen and extract data from databases (e.g., PubMed, Embase). Use tools like Rayyan for collaborative screening. Assess study quality via ROBINS-I or GRADE criteria. Perform meta-regression to explore heterogeneity sources (e.g., study design, sample sizes) .
Q. What practices enhance interdisciplinary collaboration in this compound research?
- Methodological Answer : Establish clear roles using frameworks like CRediT (Contributor Roles Taxonomy). Use shared platforms (e.g., LabArchives, GitHub) for real-time data sharing. Schedule cross-disciplinary workshops to align on terminology and objectives. Document decision-making processes transparently to mitigate conflicts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
